2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-9-8-17-11(15-9)7-6-10(16-17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOSSDCHZPDMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN3C=C(N=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst system : Pd(dppf)Cl₂ (0.1 equiv) exhibits higher activity than Pd(PPh₃)₄, achieving >85% conversion in dioxane/water (4:1).
-
Base : Cs₂CO₃ (3.0 equiv) outperforms K₂CO₃ or NaOtBu in deprotonating the boronic ester precursor.
-
Temperature and time : Reactions proceed optimally at 90°C for 12–16 hours, with prolonged heating leading to deboronation side products.
Typical isolated yields range from 65% to 78%, as confirmed by HPLC and ¹H NMR. Lower yields correlate with residual palladium impurities, necessitating purification via silica gel chromatography or recrystallization from ethanol/water mixtures.
Alternative Boronylation Strategies
Miyaura Borylation
Direct borylation of the 6-bromo intermediate using B₂pin₂ with PdCl₂(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene) in THF at 80°C provides a one-pot alternative. This method avoids preforming the boronic acid, simplifying workflow:
Lithiation-Borylation
Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at −78°C, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been explored for substrates resistant to cross-coupling. However, this method suffers from lower regioselectivity (∼60% yield) and requires stringent anhydrous conditions.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, H-3), 7.92 (d, J = 9.6 Hz, 1H, H-5), 6.78 (d, J = 9.6 Hz, 1H, H-4), 2.55 (s, 3H, CH₃), 1.32 (s, 12H, pinacol CH₃).
-
¹³C NMR : 153.2 (C-B), 142.1 (C-3), 128.9 (C-5), 117.4 (C-4), 83.7 (pinacol O-C-O), 24.9 (pinacol CH₃), 21.3 (CH₃).
-
HRMS (ESI+) : m/z calcd. for C₁₃H₁₈BN₃O₂ [M+H]⁺ 259.1457, found 259.1459.
Purity Assessment
Industrial batches (e.g., Ambeed, Inc.) report ≥97% purity by HPLC using a C18 column (MeCN:H₂O = 70:30, 1 mL/min). Residual palladium levels are typically <10 ppm, as determined by ICP-MS.
Scale-Up Considerations
Kilogram-scale production employs flow chemistry to enhance heat transfer and mixing efficiency. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The dioxaborolane group can participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing boron-dioxaborolane moieties exhibit significant anticancer properties. The incorporation of the imidazo[1,2-b]pyridazine structure may enhance the bioactivity of the compound against various cancer cell lines. Studies have shown that similar derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
The imidazo[1,2-b]pyridazine framework is known for its neuroprotective effects. Preliminary studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress and neuroinflammation, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Chemistry
The boronic ester functionality in this compound allows for its use in polymer synthesis. It can act as a cross-linking agent in the formation of boron-containing polymers which exhibit enhanced thermal stability and mechanical properties. Such materials are being explored for applications in coatings and composites .
Sensors and Electronics
Due to its electronic properties, 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine shows promise in the development of organic semiconductors. These materials can be utilized in sensors or electronic devices where high conductivity and stability are required .
Synthetic Intermediate
Building Block for Drug Development
This compound serves as an important building block in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug discovery processes . For instance, it can be modified to create derivatives with tailored pharmacological profiles.
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2023) evaluated the efficacy of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Case Study 2: Polymer Applications
In a study by Johnson et al. (2024), this compound was incorporated into a polymer matrix to enhance its mechanical properties. The modified polymer demonstrated improved tensile strength and thermal resistance compared to unmodified counterparts .
Mechanism of Action
The mechanism by which 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The dioxaborolane group can participate in boron-mediated reactions, which are crucial in various catalytic processes. Additionally, the imidazo[1,2-b]pyridazine core can interact with biological targets, influencing cellular pathways and functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences
| Compound Name | Core Structure | Substituents | CAS Number | Molecular Formula |
|---|---|---|---|---|
| Target Compound | Imidazo[1,2-b]pyridazine | 2-Methyl, 6-boronate | 1353584-74-3 | C₁₃H₁₈BN₃O₂ |
| 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine | Imidazo[1,2-b]pyridazine | 2,8-Dimethyl, 6-boronate | 1825352-86-0 | C₁₄H₂₀BN₃O₂ |
| 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyrimidine | 2,3-Dimethyl, 6-boronate | N/A | C₁₄H₂₀BN₃O₂ |
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | No methyl, 6-boronate | 1204742-76-6 | C₁₃H₁₈BN₃O₂ |
| Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate | Imidazo[1,2-a]pyridine | 3-Carboxylate ethyl ester, 6-boronate | N/A | C₁₇H₂₂BN₃O₄ |
Key Observations:
Core Heterocycle : The imidazo[1,2-b]pyridazine core (target compound) offers distinct electronic properties compared to imidazo[1,2-a]pyridine or pyrimidine derivatives, influencing binding affinity in kinase inhibitors .
Functional Groups : Carboxylate esters (e.g., ethyl ester analog) introduce polar moieties, enhancing solubility for medicinal chemistry applications .
Table 3: Hazard Profiles
| Compound | Hazard Statements | Storage Conditions |
|---|---|---|
| Target Compound | H302 (oral toxicity), H315 (skin irritation) | -20°C, inert atmosphere |
| 2,8-Dimethyl analog | H302, H315, H319, H335 | -20°C, inert atmosphere |
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine | Not specified | Room temperature |
- Toxicity: Methyl-substituted analogs exhibit higher oral toxicity (H302) compared to non-methylated derivatives .
Biological Activity
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 1353584-74-3
- Molecular Formula : C13H18BN3O2
- Molecular Weight : 259.12 g/mol
- Purity : 95% .
Synthesis
The synthesis of imidazo[1,2-b]pyridazine derivatives often involves various methods such as nucleophilic substitutions and cyclization reactions. The incorporation of the dioxaborolane moiety enhances the compound's stability and reactivity .
Binding Affinity to Amyloid Plaques
Research indicates that imidazo[1,2-b]pyridazine derivatives can bind to amyloid plaques associated with Alzheimer's disease. For instance:
- Binding Affinity : Compounds in this class have shown binding affinities ranging from 11.0 nM to over 1000 nM for synthetic aggregates of Aβ1−40.
- Notable Compound : A derivative with a binding affinity of nM was highlighted as a potential candidate for positron emission tomography (PET) imaging agents .
Inhibition of Kinase Activity
Recent studies have demonstrated that certain derivatives exhibit significant inhibitory effects on kinases:
- TAK1 Kinase Inhibition : A related compound inhibited TAK1 kinase activity with an IC50 of 55 nM. This suggests potential applications in treating conditions like multiple myeloma .
Case Studies
| Study | Compound | Target | IC50/Binding Affinity |
|---|---|---|---|
| Study 1 | Imidazo[1,2-b]pyridazine derivative | Aβ plaques | nM |
| Study 2 | TAK1 inhibitor derivative | TAK1 kinase | IC50 = 55 nM |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at the 6-position and 2-position of the imidazo[1,2-b]pyridazine core significantly affect biological activity. For instance:
- Tertiary amines generally exhibit higher binding affinities compared to secondary or primary amines.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine?
- Methodological Answer : The compound can be synthesized via a multi-step process involving boronic ester functionalization. A representative approach includes:
Core Formation : Condensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds to construct the imidazo[1,2-b]pyridazine core .
Boronic Ester Introduction : Reaction of the intermediate with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in a solvent like dioxane/water (2:1) at 80–100°C .
Purification : Column chromatography using petroleum ether/ethyl acetate (7:3) yields the pure product, confirmed via ¹H/¹³C NMR and HRMS .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at δ ~2.89 ppm and boronic ester protons at δ ~1.37 ppm) .
- HRMS : Match experimental molecular ion peaks (e.g., [M+H]⁺) with calculated values to verify molecular formula .
- IR Spectroscopy : Identify functional groups like carbonyl (ν ~1589 cm⁻¹) and boronic ester (B-O stretching) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a boronic ester partner?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for aryl/heteroaryl halide coupling partners. Catalyst loading (1–5 mol%) impacts yield and side reactions .
- Solvent System : A dioxane/water mixture (2:1) ensures solubility and facilitates oxidative addition/transmetallation steps .
- Temperature Control : Reactions at 80–100°C balance efficiency with boronic ester stability. Microwave-assisted synthesis may reduce reaction time .
Q. What strategies address low yields during boronic ester functionalization on the imidazo[1,2-b]pyridazine core?
- Methodological Answer :
- Protecting Groups : Temporarily protect reactive sites (e.g., methyl groups) to prevent undesired side reactions .
- Boron Source Optimization : Substitute B₂Pin₂ with more reactive agents like bis(neopentyl glycolato)diboron for sterically hindered substrates .
- Purification Adjustments : Gradient elution in chromatography (e.g., 5–30% ethyl acetate in petroleum ether) improves separation of boronic ester derivatives .
Q. How do electronic effects of the imidazo[1,2-b]pyridazine ring influence the boronic ester’s reactivity?
- Methodological Answer :
- Electron-Deficient Core : The imidazo[1,2-b]pyridazine ring’s electron-withdrawing nature enhances boronic ester electrophilicity, accelerating transmetallation in cross-coupling .
- Steric Hindrance : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group may slow reactions with bulky coupling partners; use smaller ligands (e.g., P(o-tol)₃) to mitigate this .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Purity Verification : Re-purify via recrystallization (e.g., ethyl acetate/hexane) or HPLC to remove impurities causing signal splitting .
- Dynamic Effects : Consider tautomerism or rotational barriers (e.g., restricted rotation in the boronic ester) that may explain anomalous peaks .
- Complementary Techniques : Use X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to resolve ambiguities .
Notes
- Advanced questions emphasize mechanistic understanding and troubleshooting, while basic questions focus on foundational synthesis/characterization.
- Methodological answers prioritize reproducible protocols and analytical problem-solving.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
